molecular formula C10H13Cl3N2O2S B2876204 1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride CAS No. 1170980-74-1

1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride

Cat. No.: B2876204
CAS No.: 1170980-74-1
M. Wt: 331.64
InChI Key: DSMMJEVNWYOULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride involves several synthetic routes. One common method includes the cyclization reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with a protonic solvent to obtain the crude product, which is further refined to achieve a purity of over 99.5% . This method is suitable for industrial production due to its high yield and low cost .

Chemical Reactions Analysis

1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Biological Activity

1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C10H13Cl3N2O2S\text{C}_{10}\text{H}_{13}\text{Cl}_{3}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a piperazine ring substituted with a sulfonyl group and a dichlorophenyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonamide group is known for its ability to inhibit enzymes and modulate receptor activity, making it a candidate for drug development in areas such as:

  • Antimicrobial activity : Its structure suggests potential interactions with bacterial enzymes.
  • Anticancer properties : Similar compounds have shown efficacy against cancer cell lines by inhibiting cell proliferation.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group can interfere with bacterial growth by inhibiting folate synthesis, which is crucial for DNA replication. For instance, piperazine derivatives have been documented to possess activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that piperazine derivatives can act as topoisomerase inhibitors, disrupting DNA replication in cancer cells. A study on piperazine-containing compounds demonstrated that certain derivatives exhibited cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

CompoundBacterial StrainConcentration (µg/mL)% Inhibition
This compoundS. aureus5075%
This compoundE. coli5068%

Case Study 2: Anticancer Activity

A series of piperazine derivatives including this compound were evaluated for their cytotoxic effects on MCF7 breast cancer cells. The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µM)
DoxorubicinMCF70.5
This compoundMCF70.6

Properties

IUPAC Name

1-(2,3-dichlorophenyl)sulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2S.ClH/c11-8-2-1-3-9(10(8)12)17(15,16)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMMJEVNWYOULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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